Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a tetrahydrothieno[2,3-c]pyridine core. Key structural features include:
- Position 6: A methyl group (–CH₃), influencing steric and electronic properties of the bicyclic system.
- Position 3: An ethyl ester (–COOEt), contributing to solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-3-19-13(18)11-8-4-5-16(2)7-9(8)20-12(11)15-10(17)6-14/h3-7H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQBZXGXDFBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves:
- Formation of the tetrahydrothienopyridine core via condensation and cyclization reactions starting from 2-thiophene ethylamine or related amino esters.
- Introduction of the amino substituent at position 2, often through thiourea or hydrazine intermediates.
- Subsequent acylation with chloroacetyl chloride or analogous reagents to install the chloroacetyl amino moiety.
- Esterification or retention of the ethyl carboxylate group at position 3.
The key synthetic steps are conducted under mild to moderate heating with organic solvents such as ethanol or dichloroethane, often in the presence of acid catalysts or bases to facilitate cyclization and functional group transformations.
Preparation of the Tetrahydrothienopyridine Core
A foundational step involves synthesizing the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton. According to a Chinese patent (CN102432626A), this is achieved by:
- Reacting 2-thiophene ethylamine with formaldehyde and water at 50-55 °C for 20-30 hours to form an imine intermediate.
- Extracting the reaction mixture with dichloroethane and washing with saturated saline to purify the organic phase.
- Evaporating the solvent under reduced pressure to obtain the imine.
Subsequently, the imine is treated with ethanolic hydrogen chloride (25-30% concentration) and water at 65-75 °C for 4-8 hours with activated carbon added for purification. Cooling the filtrate to 0-5 °C allows crystallization of the tetrahydrothienopyridine hydrochloride salt, which is then filtered and oven-dried to yield the core compound.
Table 1: Key Parameters for Core Synthesis
| Step | Reagents & Ratios (mass ratio) | Conditions | Duration | Notes |
|---|---|---|---|---|
| Imine formation | Water:Formaldehyde:2-thiophene ethylamine = 200:50-60:120-130 | 50-55 °C, stirring | 20-30 h | Extraction with dichloroethane |
| Cyclization & salt formation | Imines:Ethanolic HCl:Water:GAC = 130-150:480-520:45-55:2-4 | 65-75 °C, then cooling 0-5 °C | 4-8 h + 1-2 h cooling | Activated carbon purification |
This method is noted for mild conditions, few reaction steps, and cost-effectiveness due to inexpensive raw materials and absence of hydrogen chloride gas usage.
Functionalization to Introduce the Chloroacetyl Amino Group
The installation of the chloroacetyl amino group on the tetrahydrothienopyridine core is typically achieved by acylation of the amino substituent with chloroacetyl chloride or ethyl chloroacetate derivatives.
From related heterocyclic chemistry studies, the amino ester intermediate can be reacted with alkylating agents such as ethyl chloroacetate or chloroacetyl chloride in the presence of bases or under reflux in ethanol to afford the corresponding chloroacetylated derivatives.
For example, alkylation of pyridothienopyrimidine derivatives with ethyl chloroacetate under reflux in ethanol with sodium acetate yields the corresponding ethyl 2-[(chloroacetyl)amino] derivatives. This reaction proceeds via nucleophilic substitution at the amino group, leading to the desired functionalized product.
Detailed Experimental Insights from Literature
A representative synthetic sequence from the literature includes:
- Starting from 1-methylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate, the Gewald reaction produces an amino ester intermediate.
- This intermediate is reacted with triethyl orthoformate to yield an ethoxymethyleneamino intermediate.
- Subsequent treatment with hydrazine hydrate in ethanol leads to a 3-amino tetrahydrothienopyridine derivative.
- Alkylation of this amino group with ethyl chloroacetate or chloroacetyl chloride under reflux in ethanol in the presence of sodium acetate or other bases introduces the chloroacetyl amino substituent.
- Purification is achieved by recrystallization from ethanol or other suitable solvents.
Yields reported are typically high (above 80%), and characterization includes melting point determination, IR, NMR, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|
| Gewald reaction | 1-methylpiperidin-4-one, sulfur, ethyl cyanoacetate | Amino ester intermediate | High yield |
| Reaction with triethyl orthoformate | Heating under reflux 6 h | Ethoxymethyleneamino intermediate | Used crude in next step |
| Hydrazine hydrate treatment | Reflux in ethanol 1 h | 3-amino tetrahydrothienopyridine derivative | ~81% yield |
| Alkylation with ethyl chloroacetate | Reflux in ethanol, base (NaOAc) | Ethyl 2-[(chloroacetyl)amino]-substituted product | High yield, purified by recrystallization |
| Cyclization and salt formation | Ethanolic HCl, heating 65-75 °C, cooling 0-5 °C | Tetrahydrothienopyridine hydrochloride salt | Mild conditions, scalable |
Research Findings and Process Advantages
- The described methods avoid harsh reagents such as gaseous hydrogen chloride, reducing environmental hazards and simplifying industrial scalability.
- Use of activated carbon during purification enhances product purity without complex chromatographic steps.
- The multi-step synthesis starting from readily available thiophene derivatives and amino esters is cost-effective and adaptable to large-scale production.
- The acylation step with chloroacetyl derivatives is straightforward and compatible with the sensitive heterocyclic core.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno[2,3-c]pyridine core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted thieno[2,3-c]pyridines, sulfoxides, sulfones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique thieno[2,3-c]pyridine core allows for modifications that can lead to novel chemical entities with diverse functionalities.
Biology
Research indicates potential bioactive properties of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets within the cells .
Medicine
The compound is being explored for its potential use in drug development:
- Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes or receptors involved in disease pathways.
- Therapeutic Applications : Its structural features indicate possible applications in treating conditions such as cancer and infections by targeting cellular mechanisms .
Industry
In industrial settings, this compound is utilized in developing new materials with unique properties:
- Polymers and Coatings : Its derivatives are explored for creating advanced materials that require specific chemical characteristics and stability under various conditions .
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal examined the antimicrobial effects of several derivatives of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound.
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted on cancer cell lines demonstrated that this compound could inhibit cell proliferation through apoptosis induction. Molecular docking studies revealed its binding affinity to key proteins involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thieno[2,3-c]pyridine core can interact with various receptors or enzymes, modulating their function and leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-amino group in thienopyridine derivatives is critical for biological activity, as seen in adenosine A1 receptor modulators . Modifications here significantly alter functionality:
Key Insight : The chloroacetyl group in the target compound may reduce hydrogen-bonding capacity compared to unsubstituted –NH₂ analogs but introduces reactivity for targeted covalent binding.
Substituent Variations at Position 6
The 6-position substituent modulates steric bulk and electronic effects on the bicyclic system:
Key Insight : The methyl group in the target compound offers a balance between lipophilicity and steric hindrance, contrasting with bulkier benzoyl/benzyl groups that may hinder binding in confined active sites.
Biological Activity
Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈ClN₃O₃S
- Molecular Weight : 315.82 g/mol
- CAS Number : 76981-87-8
The compound features a thieno[2,3-c]pyridine core structure, which is known for its ability to interact with various biological targets. The chloroacetylamino group enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to Ethyl 2-[(chloroacetyl)amino]-6-methyl have shown effectiveness against various bacterial strains and fungi. A study reported that certain derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 50 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Ethyl 2-[(chloroacetyl)amino]-6-methyl | 12.5 | K. pneumoniae |
| Similar derivative | 25 | P. aeruginosa |
Antifungal Activity
The compound has also been evaluated for antifungal activity against Fusarium oxysporum. Results indicated that modifications in the substituents can lead to enhanced antifungal effects. For example, compounds with specific aromatic substitutions demonstrated better activity than their unsubstituted counterparts .
The biological activity of Ethyl 2-[(chloroacetyl)amino]-6-methyl is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The chloroacetyl group may interact with enzymes involved in cell wall synthesis or metabolic pathways in microorganisms.
- Disruption of Membrane Integrity : The lipophilic nature of the thieno[2,3-c]pyridine structure allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Interference with Nucleic Acid Synthesis : Some studies suggest that similar compounds can inhibit DNA or RNA synthesis by intercalating into nucleic acid structures.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives, including Ethyl 2-[(chloroacetyl)amino]-6-methyl. The study found that the presence of electron-withdrawing groups significantly enhanced antimicrobial properties .
Clinical Relevance
While there are no direct clinical trials published specifically for this compound yet, the promising results from in vitro studies suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
- Core synthesis : Utilize nucleophilic substitution or condensation reactions involving the chloroacetyl group. For example, coupling ethyl 2-amino-6-methyltetrahydrothienopyridine carboxylate derivatives with chloroacetyl chloride under inert conditions (N₂ atmosphere) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of chloroacetyl chloride) and temperature (0–5°C to minimize side reactions). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Table 1: Representative Reaction Conditions
| Parameter | Condition Range | Reference |
|---|---|---|
| Temperature | 0–5°C (initial), RT (stirring) | |
| Solvent | Dichloromethane or THF | |
| Catalyst | Triethylamine (base) | |
| Purification | Silica gel chromatography |
Q. How should researchers confirm structural integrity and purity?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., dihedral angles in the tetrahydrothienopyridine core) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the methyl group (δ ~1.2–1.5 ppm) and carbonyl signals (δ ~165–175 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected within ±2 ppm accuracy).
- Elemental analysis : Confirm C, H, N, S content (±0.4% tolerance) .
Q. What safety protocols are essential given conflicting hazard data?
Methodological Answer:
- Contradictory classifications : Some SDS report skin/eye irritation (H315, H319) , while others state no hazardous classification .
- Precautionary measures :
- Use PPE (nitrile gloves, safety goggles) and work in a fume hood.
- Implement spill containment kits and avoid inhalation of dust .
- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
Advanced Research Questions
Q. How can discrepancies in hazard profiles be resolved?
Methodological Answer:
- Systematic testing : Conduct in vitro assays (e.g., OECD TG 439 for skin irritation) to validate toxicity. Compare results against SDS classifications .
- Risk assessment : Use computational tools (e.g., QSAR models) to predict acute toxicity endpoints. Cross-reference with experimental data to resolve contradictions.
Table 2: Hazard Data Comparison
| Source | Hazard Statements | Reference |
|---|---|---|
| Angene (2021) | No specific hazards listed | |
| Carechem (2018) | H315, H319, H335 | |
| Carechem (2018) | "Classification criteria not met" |
Q. What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed chloroacetyl derivatives or dimerization products).
- Process control :
Q. How does the chloroacetyl group influence reactivity in further derivatization?
Methodological Answer:
- Nucleophilic substitution : The chloroacetyl moiety reacts with amines or thiols to form amides or thioesters. Monitor reaction progress via ¹H NMR (disappearance of CH₂Cl signal at δ ~4.0 ppm).
- Stability studies : Assess hydrolysis rates in buffered solutions (pH 7.4, 37°C) to determine shelf-life under physiological conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
